molecular formula C10H6ClN5 B8523364 7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 71347-46-1

7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No. B8523364
CAS RN: 71347-46-1
M. Wt: 231.64 g/mol
InChI Key: WTRIJWIICIWNJE-UHFFFAOYSA-N
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Patent
US04159375

Procedure details

A solution of 14 g. of o-chlorophenylglyoxal, 10.6 g. of 3,4-diamino-4H-1,2,4-triazole and 6.3 g. of sodium acetate in 180 ml. of 67% acetic acid is heated on a steam bath and then filtered through celite. The filtrate is heated for an additional hour and then allowed to stand at room temperature for several days, producing the desired product as a cream colored solid, m.p. 162°-165° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH:10]=O)=O.[NH2:12][C:13]1[N:17]([NH2:18])[CH:16]=[N:15][N:14]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:10]=[N:18][N:17]2[CH:16]=[N:15][N:14]=[C:13]2[N:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=CN1N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is heated for an additional hour
WAIT
Type
WAIT
Details
to stand at room temperature for several days

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC=2N(N=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.